4-(2-Aminopropan-2-yl)phenol CAS 117580-09-3 properties
4-(2-Aminopropan-2-yl)phenol CAS 117580-09-3 properties
An In-depth Technical Guide to 4-(2-Aminopropan-2-yl)phenol
A Note on Chemical Identity: This guide focuses on the chemical entity commonly known as 4-(2-amino-2-methylpropyl)phenol, which corresponds to the IUPAC name 4-(2-aminopropan-2-yl)phenol. The correct CAS number for this compound is 51706-55-9 . The initially provided CAS number, 117580-09-3, could not be definitively matched to this structure in publicly available scientific databases and appears to be an error. This document proceeds with the data and literature associated with CAS 51706-55-9.
Introduction
4-(2-Amino-2-methylpropyl)phenol, also known by its synonym p-hydroxyphentermine, is an aromatic amine of significant interest to researchers in medicinal chemistry and drug development.[] Structurally, it features a phenol ring substituted at the para position with a 2-amino-2-methylpropyl group. This arrangement of a hydrophilic amine, a hydrogen-bonding phenol, and a moderately lipophilic backbone gives the molecule a unique physicochemical profile, making it a subject of investigation for various biological activities.[2] This compound is also recognized as a primary metabolite of the sympathomimetic amine, phentermine, a compound with a history of use as an appetite suppressant.[3][4] Consequently, understanding the properties of p-hydroxyphentermine is crucial for elucidating the metabolic fate and overall pharmacological profile of its parent drug.
This technical guide provides a comprehensive overview of 4-(2-amino-2-methylpropyl)phenol, consolidating available data on its physicochemical properties, synthesis, analytical characterization, biological activities, and safety considerations. It is intended to serve as a foundational resource for scientists and professionals engaged in research and development involving this and structurally related molecules.
Physicochemical and Computed Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental conditions.
| Property | Value | Source |
| IUPAC Name | 4-(2-amino-2-methylpropyl)phenol | [] |
| Synonyms | p-Hydroxyphentermine, 4-(2-Amino-2,2-dimethylethyl)phenol | [][5] |
| CAS Number | 51706-55-9 | [][2][5][6] |
| Molecular Formula | C₁₀H₁₅NO | [][2][6] |
| Molecular Weight | 165.23 g/mol | [][2][6] |
| Appearance | Pale Brown to Brown Solid | [] |
| Melting Point | 134 - 137 °C | [] |
| Boiling Point | 287 °C | [2] |
| Density | 1.049 g/cm³ | [2] |
| Flash Point | 127.3 °C | [2] |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [] |
| Topological Polar Surface Area (TPSA) | 46.25 Ų | [6] |
| Computed LogP | 1.672 | [6] |
| Hydrogen Bond Donors | 2 | [6] |
| Hydrogen Bond Acceptors | 2 | [6] |
| Rotatable Bonds | 2 | [6] |
Synthesis and Characterization
The synthesis of 4-(2-amino-2-methylpropyl)phenol can be approached through several routes. The choice of method often depends on the availability of starting materials, desired scale, and purity requirements. Two notable synthetic strategies are outlined below.
Synthesis via Fluoride-Ion Catalyzed Condensation
A documented method involves the condensation of 4-hydroxybenzyl alcohols with 2-nitropropane, catalyzed by fluoride ions, followed by the reduction of the nitro group.[7] This approach provides a versatile route to various substituted aminophenols.
Step 1: Synthesis of 4-(2-Methyl-2-nitropropyl)phenol
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To a solution of 4-hydroxybenzyl alcohol (1 eq.) and 2-nitropropane (1.5 eq.) in a suitable aprotic solvent (e.g., acetonitrile), add a catalytic amount of a fluoride ion source, such as tetrabutylammonium fluoride (TBAF) (0.1 eq.).
-
Heat the reaction mixture at reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
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Purify the resulting crude product, 4-(2-methyl-2-nitropropyl)phenol, by column chromatography on silica gel.
Step 2: Catalytic Hydrogenation to 4-(2-Amino-2-methylpropyl)phenol
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Dissolve the purified 4-(2-methyl-2-nitropropyl)phenol (1 eq.) in a suitable solvent, such as methanol or ethanol.
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Add a catalytic amount of a hydrogenation catalyst, for example, 10% Palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) at room temperature.
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Monitor the reaction until the starting material is consumed (TLC analysis).
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Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure to yield 4-(2-amino-2-methylpropyl)phenol.
Caption: Synthesis workflow for 4-(2-amino-2-methylpropyl)phenol.
Characterization
The identity and purity of synthesized 4-(2-amino-2-methylpropyl)phenol should be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Expected signals would include aromatic protons on the phenol ring, a singlet for the benzylic CH₂, and a singlet for the two methyl groups. The amine and hydroxyl protons may appear as broad singlets, and their chemical shifts can be concentration-dependent.
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¹³C NMR: Will show distinct signals for the aromatic carbons, the quaternary carbon bearing the amine and methyl groups, the benzylic carbon, and the methyl carbons.
-
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (165.23 g/mol ).
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be observed for the O-H stretch of the phenol, N-H stretching of the primary amine, C-H stretches of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.
Biological Activity and Applications
The biological profile of 4-(2-amino-2-methylpropyl)phenol is multifaceted, with research pointing towards several areas of potential therapeutic and scientific interest.
Metabolite of Phentermine
p-Hydroxyphentermine is a known metabolite of phentermine, an amphetamine analog used for short-term weight management.[4] The metabolism of phentermine primarily involves p-hydroxylation and N-hydroxylation.[3][8] The formation of p-hydroxyphentermine is a significant metabolic pathway, and its presence in urine is a reliable indicator of phentermine administration.[3] Understanding the biological activity of this metabolite is therefore essential for a complete toxicological and pharmacological assessment of the parent drug.
Allosteric Modifier of Hemoglobin
Perhaps one of the most intriguing reported activities of 4-(2-amino-2-methylpropyl)phenol and its structural relatives is their ability to act as allosteric modifiers of hemoglobin.[2] Allosteric modifiers bind to a site on a protein distinct from the active site, inducing a conformational change that alters the protein's activity.[9] In the context of hemoglobin, these modifiers can decrease its affinity for oxygen, thereby promoting the release of oxygen to tissues.[10][11] This mechanism could have therapeutic potential in conditions characterized by tissue hypoxia.[2]
Potential Antimicrobial and Antidiabetic Properties
Research into derivatives of 4-(2-amino-2-methylpropyl)phenol has suggested potential for antimicrobial and antidiabetic applications.[2] Studies on related phenolic compounds have shown that structural modifications can lead to derivatives with broad-spectrum activity against various pathogens, including gram-positive bacteria and fungi.[12][13] Additionally, some derivatives have demonstrated the ability to inhibit enzymes like α-amylase and α-glucosidase, which are key targets in the management of type 2 diabetes.[2][13]
Building Block for Novel Therapeutics
The structural motifs present in 4-(2-amino-2-methylpropyl)phenol—a phenol and a primary amine—make it a valuable building block in medicinal chemistry. It has been utilized in the synthesis of new compounds with potential β-sympathomimetic activity and in the creation of cyclic peptides.[][7]
Mechanism of Action: Allosteric Modulation of Hemoglobin
The ability of certain small molecules to modulate hemoglobin's oxygen affinity is a promising area of drug development. These allosteric effectors typically bind within the central water cavity of the hemoglobin tetramer in its deoxygenated (T-state) conformation, stabilizing this low-affinity state.
Caption: Allosteric modulation of hemoglobin by an effector molecule.
When 4-(2-amino-2-methylpropyl)phenol or a similar effector binds to deoxyhemoglobin, it forms non-covalent interactions (e.g., salt bridges, hydrogen bonds) with amino acid residues lining the binding pocket. This binding event energetically favors the T-state, shifting the allosteric equilibrium away from the high-affinity R-state (oxyhemoglobin). As a result, for a given partial pressure of oxygen, more oxygen is released from hemoglobin, which can enhance oxygen delivery to peripheral tissues.
Safety and Toxicological Profile
The safety profile of 4-(2-amino-2-methylpropyl)phenol is not extensively documented in publicly available literature. However, some information can be gleaned from supplier safety data sheets and by considering its relationship to phentermine.
-
Hazard Statements: The compound is associated with the GHS hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[14]
-
Handling Precautions: Standard laboratory precautions should be taken when handling this compound, including the use of personal protective equipment (gloves, safety glasses) and working in a well-ventilated area.[14]
-
Inferred Toxicology: As a metabolite of phentermine, its toxicological properties may share some similarities with the parent drug. Nonclinical studies on phentermine have shown evidence of maternal and developmental toxicity at high doses.[15] However, dedicated toxicological studies on p-hydroxyphentermine are required to establish its specific safety profile. Acute toxicity testing would typically involve determining the LD50 in animal models, and assessing for skin and eye irritation.[16][17]
Conclusion and Future Directions
4-(2-Amino-2-methylpropyl)phenol (CAS 51706-55-9) is a compound with a compelling profile for researchers in pharmacology and medicinal chemistry. Its role as a metabolite of phentermine underscores the importance of its characterization, while its potential as an allosteric modulator of hemoglobin and a scaffold for new antimicrobial and antidiabetic agents highlights its therapeutic promise.
Future research should focus on several key areas:
-
Quantitative Biological Assays: Detailed studies to quantify its potency as an allosteric modulator of hemoglobin, as well as its antimicrobial and enzyme-inhibitory activities.
-
Structural Biology: X-ray crystallography or cryo-EM studies to elucidate the precise binding mode of the compound to hemoglobin and other potential biological targets.
-
Toxicological Evaluation: Comprehensive in vitro and in vivo toxicological studies to establish a clear safety profile, which is essential for any potential therapeutic development.
-
Analogue Synthesis and SAR Studies: Systematic synthesis of derivatives to explore structure-activity relationships (SAR) and optimize potency and selectivity for its various biological targets.
By building on the foundational knowledge presented in this guide, the scientific community can further unlock the potential of 4-(2-amino-2-methylpropyl)phenol and its derivatives.
References
- Renger, B. (1983). 4‐(2‐Amino‐2‐methylpropyl)phenole durch Fluoridionen‐katalysierte Kondensation von 4‐Hydroxybenzylalkoholen mit 2‐Nitropropan. Archiv der Pharmazie, 316(3), 193-201.
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SpectraBase. (n.d.). 4-[(2-Mercapto-2-methyl-propyl)amino]phenol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2009). Pharmacology/Toxicology Review and Evaluation for NDA 22-580. Retrieved from [Link]
- Sever, P. S., & Weinkam, R. J. (1990).
- Westphal, F., Rösner, P., & Sauer, C. (2013). [Phentermine--a "weighty" or a dangerous substance?]. Archiv fur Kriminologie, 231(3-4), 118-131.
- Hubble, V. S., et al. (2020). Antimicrobial Activity of Naturally Occurring Phenols and Derivatives Against Biofilm and Planktonic Bacteria.
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PubChem. (n.d.). 2-(Methylamino)-4-(2-methylpropyl)phenol. Retrieved from [Link]
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U.S. Food and Drug Administration. (2011). Pharmacology/Toxicology Review and Evaluation for NDA 202-088. Retrieved from [Link]
- Ali, S., et al. (2015). Toxicological screening. Oriental Pharmacy and Experimental Medicine, 15(3), 225-233.
- Verde, C., et al. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. International Journal of Molecular Sciences, 24(6), 5899.
- Wang, Y., et al. (2020). Toxicology of pharmaceutical and nutritional longevity compounds. Aging, 12(14), 14818-14833.
- Hartman, W. W., & Silloway, H. L. (1945). 2-amino-4-nitrophenol. Organic Syntheses, 25, 5.
- Sum, C. Y., & Cho, A. K. (1977). N-oxidation of phentermine to N-hydroxyphentermine by a reconstituted cytochrome P-450 oxidase system from rabbit liver. Drug Metabolism and Disposition, 5(5), 464-468.
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Di Cera, E. (2023). Modulation of Allosteric Control and Evolution of Hemoglobin. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). IR spectrum of 4-amino-2-nitrophenol. Retrieved from [Link]
- Abraham, D. J., et al. (1992). Allosteric modifiers of hemoglobin: 2-[4-[[(3,5-disubstituted anilino)
- Khan, S. A., et al. (2022). Synthesis, Characterization, Biological Evaluation and DNA Interaction Studies of 4-Aminophenol Derivatives: Theoretical and Experimental Approach. Molecules, 27(4), 1352.
- Beckett, A. H., & Belanger, P. M. (1975). Metabolism of phentermine and its derivatives in the male Wistar rat. Journal of Pharmacy and Pharmacology, 27(12), 928-936.
- Sum, C. Y., & Cho, A. K. (1979). The metabolism of N-hydroxyphentermine by rat liver microsomes. Drug Metabolism and Disposition, 7(2), 65-69.
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Gasser, C. S. (2019). 12: Hemoglobin and allosteric effects. Biology LibreTexts. Retrieved from [Link]
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